molecular formula C10H12N4O3 B12426834 Carbazochrome-d3

Carbazochrome-d3

Cat. No.: B12426834
M. Wt: 239.25 g/mol
InChI Key: SSCSSDNTQJGTJT-FIBGUPNXSA-N
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Description

Carbazochrome-d3 is a hemostatic agent, which means it helps to stop bleeding by promoting blood clotting. It is an oxidation product of adrenaline and is known for enhancing microcirculatory tone. This compound is particularly useful in preventing excessive blood flow during surgical operations and treating conditions like hemorrhoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbazochrome-d3 can be synthesized through the oxidation of adrenaline. The process involves the use of oxidizing agents under controlled conditions to ensure the formation of the desired product. The reaction typically requires a catalyst and is carried out in an aqueous medium.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions. The process includes the use of antioxidants, pH regulators, and water for injection to ensure the stability and purity of the final product . The preparation process also involves steps like filtration, pH adjustment, and sterilization to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Carbazochrome-d3 undergoes several types of chemical reactions, including:

    Oxidation: The primary reaction involved in its synthesis.

    Reduction: Can be reduced back to its precursor under specific conditions.

    Substitution: Involves the replacement of functional groups in the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Used in the synthesis process.

    Reducing Agents: Employed in reduction reactions.

    Catalysts: Facilitate the oxidation and other reactions.

Major Products Formed: The major product formed from the oxidation of adrenaline is this compound itself. Other products may include various intermediates and by-products depending on the reaction conditions .

Scientific Research Applications

Carbazochrome-d3 has a wide range of applications in scientific research:

Mechanism of Action

Carbazochrome-d3 exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. This interaction activates the PLC IP3/DAG pathway, leading to an increase in intracellular calcium levels. The elevated calcium levels promote platelet aggregation and the formation of a platelet plug, which helps to stop bleeding .

Comparison with Similar Compounds

    Adrenochrome: The precursor to carbazochrome-d3, also involved in blood clotting.

    Troxerutin: Often used in combination with this compound for enhanced hemostatic effects.

Uniqueness: this compound is unique in its ability to enhance microcirculatory tone and promote blood clotting through its interaction with α-adrenoreceptors. Its effectiveness in preventing excessive blood flow during surgical operations and treating hemorrhoids sets it apart from other hemostatic agents .

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

239.25 g/mol

IUPAC Name

[3,6-dihydroxy-1-(trideuteriomethyl)-2,3-dihydroindol-5-yl]iminourea

InChI

InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17)/i1D3

InChI Key

SSCSSDNTQJGTJT-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O

Canonical SMILES

CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O

Origin of Product

United States

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